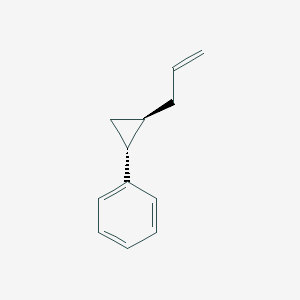

1beta-Allyl-2alpha-phenylcyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1beta-Allyl-2alpha-phenylcyclopropane” is a chemical compound. The allyl group in this compound is a significant structural motif in biologically relevant agents, drugs, and natural products . It’s also an important building block used in the synthesis of heterocycles and bioactive amines .

Synthesis Analysis

The synthesis of allylic amines, such as “1beta-Allyl-2alpha-phenylcyclopropane”, has been achieved through multicomponent coupling reactions of simple alkenes, aldehydes, and amides . This method is remarkably simple, shows broad functional-group tolerance, and facilitates the synthesis of drug-like allylic amines that are not readily accessible by other methods .Molecular Structure Analysis

The molecular structure of “1beta-Allyl-2alpha-phenylcyclopropane” is likely to be influenced by the allyl group it contains. The allyl group can exist in different forms such as the allyl cation, allyl radical, and allyl anion, each having different numbers of p-orbitals and pi-electrons .Chemical Reactions Analysis

The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .Aplicaciones Científicas De Investigación

Electrocatalytic Isomerization of Allylic Alcohols

This compound has been used in the electrocatalytic isomerization of allylic alcohols to their corresponding carbonyl compounds . This reaction can be carried out in undivided cells without the addition of external chemical oxidants and metal catalysts . Moreover, this reaction features a broad substrate scope including challenging allylic alcohols bearing tri- and tetra-substituted olefins and affords straightforward access to diverse β-aryl-ketones . Mechanistic investigations suggest that the reactions proceed through a radical process .

Photocatalyzed Allylic Silylation

Another application of this compound is in the photocatalyzed allylic silylation of allyl acetates and chlorides . This approach eliminates the need for metal reagents or catalysts . The protocol successfully produced a range of functionalized allylsilanes in good yields with high stereoselectivity .

Synthesis of Natural Products and Pharmaceuticals

Allylsilanes are synthetically valuable building blocks for the synthesis of natural products and pharmaceuticals due to their high stability and low toxicity . The conventional methods for synthesizing allylsilanes require stoichiometric metal reagents or toxic transition-metal catalysts . However, this compound provides a more environmentally friendly method for practical applications .

Mecanismo De Acción

Target of Action

It’s known that cyclopropane derivatives can interact with various biological targets depending on their structure and functional groups .

Mode of Action

The mode of action of 1beta-Allyl-2alpha-phenylcyclopropane involves a cyclopropyl–allyl rearrangement . This rearrangement is sensitive to both the nature of the organoaluminum Lewis acid and the substitution in gem-dibromocyclopropane . The free activation energies of the cyclopropyl–allyl rearrangement were calculated for a number of gem-dibromocyclopropanes and aluminum-containing Lewis acids .

Biochemical Pathways

Cyclopropane, a structural motif in 1beta-Allyl-2alpha-phenylcyclopropane, is widespread in natural products and is usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .

Result of Action

The result of the action of 1beta-Allyl-2alpha-phenylcyclopropane involves the formation of substituted bromoalkenes in a good yield . The reaction is sensitive to both the nature of the organoaluminum Lewis acid and the substitution in gem-dibromocyclopropane .

Safety and Hazards

Direcciones Futuras

The application of artificial intelligence (AI) to chemistry, including the study of compounds like “1beta-Allyl-2alpha-phenylcyclopropane”, has grown tremendously in recent years . The future of this field likely involves further development of increasingly general and modular multicomponent reactions for allylic amine synthesis .

Propiedades

IUPAC Name |

[(1R,2R)-2-prop-2-enylcyclopropyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-2-6-11-9-12(11)10-7-4-3-5-8-10/h2-5,7-8,11-12H,1,6,9H2/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZORDBUUQFXRHS-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1C[C@H]1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2872117.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2872120.png)

![N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2872122.png)

![Tert-butyl 4-[(3-chloro-1-benzothiophen-2-yl)carbamoyl]-3-cyanopiperazine-1-carboxylate](/img/structure/B2872123.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2872124.png)

![4-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B2872125.png)

![N-(3,4-difluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2872128.png)

![N-(4-bromo-2-fluorophenyl)-N'-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2872130.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872131.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2872134.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2872136.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2872137.png)